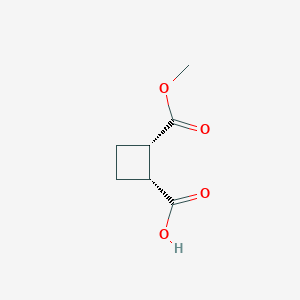

(1R,2S)-2-Methoxycarbonylcyclobutanecarboxylic acid

Description

(1R,2S)-2-Methoxycarbonylcyclobutanecarboxylic acid is a chiral cyclobutane derivative with the molecular formula C₉H₁₄O₄ (molecular weight: 174.21 g/mol) and CAS number 2490314-49-1. Its structure consists of a cyclobutane ring substituted with a methoxycarbonyl (-COOMe) group at position 2 and a carboxylic acid (-COOH) group at position 1, with stereochemistry defined as (1R,2S). The compound is synthesized via chiral induction methods, often employing catalysts or auxiliaries to control stereoselectivity during cyclization .

Key applications include:

- Chemical Synthesis: Used as a chiral building block for complex molecules.

- Industrial Applications: Explored in polymer production due to its rigid cyclobutane core.

Properties

IUPAC Name |

(1R,2S)-2-methoxycarbonylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-11-7(10)5-3-2-4(5)6(8)9/h4-5H,2-3H2,1H3,(H,8,9)/t4-,5+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLSMGFKPSMYVFW-UHNVWZDZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CC[C@H]1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88335-89-1 | |

| Record name | 1-Methyl (1R,2S)-1,2-cyclobutanedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88335-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-Methoxycarbonylcyclobutanecarboxylic acid typically involves asymmetric synthesis techniques to ensure the correct stereochemistry. One common method includes the use of chiral catalysts or auxiliaries to induce the desired stereochemistry during the formation of the cyclobutane ring. For example, the use of chiral auxiliaries such as ®-N-(benzyl)proline-derived glycine Schiff base Ni(II) complex has been reported .

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and enantiomeric purity. Techniques such as phase transfer catalysis and controlled crystallization processes are often employed to enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-Methoxycarbonylcyclobutanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.

Substitution: The methoxycarbonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary alcohols or aldehydes.

Scientific Research Applications

Chemistry

In chemistry, (1R,2S)-2-Methoxycarbonylcyclobutanecarboxylic acid is used as a chiral building block for the synthesis of complex organic molecules

Biology

In biological research, this compound can be used to study enzyme-catalyzed reactions involving cyclobutane derivatives. Its chiral nature makes it a valuable tool for investigating stereoselective processes in biological systems.

Medicine

In medicine, this compound derivatives have potential applications as intermediates in the synthesis of drugs targeting specific enzymes or receptors. The compound’s ability to introduce chirality into drug molecules can enhance their efficacy and reduce side effects.

Industry

In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its role as a chiral building block makes it essential for the manufacture of enantiomerically pure substances used in various applications.

Mechanism of Action

The mechanism of action of (1R,2S)-2-Methoxycarbonylcyclobutanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of these targets in a stereoselective manner, influencing the outcome of biochemical reactions. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness is highlighted through comparisons with structurally related cyclobutane and small-ring carboxylic acid derivatives. Below is a detailed analysis:

Table 1: Key Structural and Functional Comparisons

Key Comparative Insights

Ring Size and Strain: Cyclobutane derivatives (e.g., target compound) exhibit moderate ring strain compared to cyclopropane analogs (e.g., (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic acid), which have higher strain and reactivity. This affects their stability and interaction with biological targets . Cyclohexane-based analogs (e.g., fluorobenzoyl derivatives in ) have larger, less strained rings, leading to distinct physicochemical profiles.

Substituent Effects: Methoxycarbonyl (-COOMe): Enhances electron-withdrawing effects, stabilizing the carboxylic acid group and influencing COX enzyme binding . Aromatic/Heterocyclic Groups: Compounds like 1-(2-Methoxybenzyl)cyclobutanecarboxylic acid and triazole derivatives exhibit improved lipophilicity and target affinity due to aromatic/hydrophobic interactions .

Biological Activity :

- The target compound’s COX inhibition contrasts with the antimicrobial properties of acetylated cyclobutane derivatives and the predicted anticancer activity of methoxybenzyl analogs .

- Triazole-substituted cyclobutane derivatives () may offer enhanced antifungal activity due to heterocyclic interactions.

Synthetic Accessibility :

- Chiral induction methods for the target compound are well-established, whereas cyclopropane derivatives require specialized techniques to manage ring strain .

- Ethoxycarbonyl or benzyloxycarbonyl analogs (e.g., ) involve additional protection/deprotection steps, complicating synthesis compared to the methoxycarbonyl variant.

Biological Activity

(1R,2S)-2-Methoxycarbonylcyclobutanecarboxylic acid is a cyclobutane derivative that has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity profiles, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a cyclobutane ring substituted with a methoxycarbonyl and a carboxylic acid group. This unique structure may contribute to its biological activity, particularly in terms of interaction with cellular targets.

Structural Formula

Cytotoxicity

Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines. The compound has demonstrated significant cytotoxic activity against human hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines.

Table 1: Cytotoxic Activity of this compound

| Cell Line | IC50 (µg/ml) | % Viability at IC50 |

|---|---|---|

| HepG2 | 42 | 67.7 |

| MCF-7 | 100 | 78.14 |

| HaCaT | >250 | 82.23 |

| NIH 3T3 | >500 | 96.11 |

The data indicates that this compound exhibits a concentration-dependent cytotoxic effect on cancer cells while showing lower toxicity towards normal cells, such as HaCaT and NIH 3T3 .

The mechanism underlying the cytotoxic effects of this compound appears to involve the induction of apoptosis in cancer cells. Morphological changes consistent with apoptotic processes were observed in treated cells, including cell rounding, loss of adhesion, and membrane blebbing. This suggests that this compound may interfere with critical cellular functions related to cell cycle regulation and apoptosis .

Study on HepG2 and MCF-7 Cells

A study conducted on HepG2 and MCF-7 cells demonstrated that treatment with this compound resulted in significant reductions in cell viability. The IC50 values indicated that HepG2 cells were more susceptible compared to MCF-7 cells, highlighting the potential for selective targeting of certain cancer types .

Comparative Analysis with Other Compounds

In comparison to other bioactive compounds derived from natural sources, this compound shows promise due to its relatively low toxicity against normal cell lines while maintaining efficacy against malignant cells. This characteristic is crucial for developing therapeutic agents that minimize adverse effects during treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.